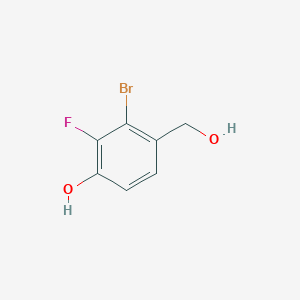
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” is a phenolic organic compound . It can be used as a fluorine-containing organic intermediate . This compound has potential applications in various fields due to its unique properties, making it a valuable tool for studying biological processes and developing innovative technologies.
Synthesis Analysis
The synthesis of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular formula of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” is C7H7BrO2 . The average mass is 203.033 Da and the monoisotopic mass is 201.962936 Da .
Chemical Reactions Analysis
The chemical reactions of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” could involve free radical bromination, nucleophilic substitution, and oxidation . The reactions at the benzylic position can be either SN1 or SN2 . The choice between these two pathways depends on the nature of the benzylic halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” include a density of 1.7±0.1 g/cm3, a boiling point of 339.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±23.7 °C .
Applications De Recherche Scientifique
Synthesis of Biologically Active Targets
This compound is utilized in the synthesis of various biologically active targets. For instance, it has been used in the generation of ortho-brominated para-substituted phenols, which are crucial for creating pharmaceuticals like peptidyl prolyl cis/trans isomerase Pin1 inhibitors . These inhibitors have potential therapeutic applications in diseases where the Pin1 enzyme is implicated, such as cancer and Alzheimer’s disease.
Suzuki-Miyaura Coupling Reactions
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol serves as a starting material for Suzuki-Miyaura coupling reactions . This cross-coupling reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds and is widely used in the pharmaceutical industry for drug development.
Synthesis of Pesticides and Dyes
The compound can act as an organic intermediate in the synthesis of pesticides and dyes . Its halogenated structure makes it a reactive species that can undergo various chemical transformations, leading to the creation of complex molecules used in agricultural and textile industries.
Development of CRTH2 Receptor Antagonists
It is used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists . These antagonists are important for treating allergic inflammatory diseases such as asthma and allergic rhinitis by blocking the CRTH2 receptor, which plays a role in the activation of certain immune cells.
Marine Natural Product Synthesis
This phenolic compound is also a key precursor in the synthesis of cytotoxic peptidic marine natural products like bisebromoamide . Such natural products have shown promising results in the field of marine pharmacology, particularly in cancer research.
Solid-Phase Synthesis Applications
The compound is involved in the solid-phase synthesis of complex molecules . Solid-phase synthesis is a method used in chemistry to rapidly assemble molecules, and this compound provides a versatile building block that can be incorporated into various synthetic pathways.
Safety and Hazards
“3-Bromo-2-fluoro-4-(hydroxymethyl)phenol” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-fluoro-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,10-11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZRDIKNFVXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-4-(hydroxymethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

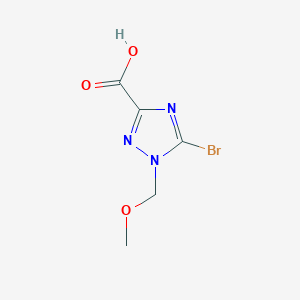

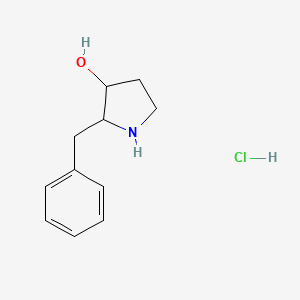


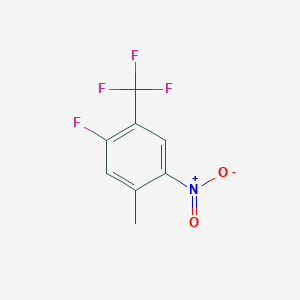
![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)
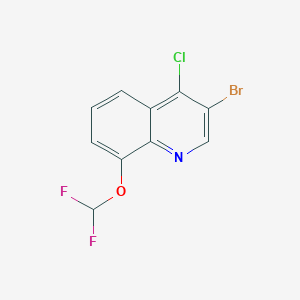
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
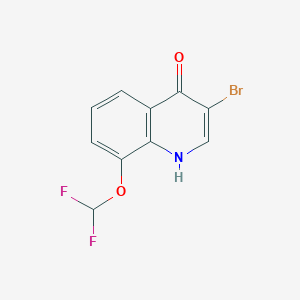

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
